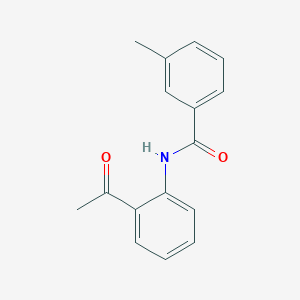

N-(2-acetylphenyl)-3-methylbenzamide

Description

N-(2-Acetylphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group attached to a 2-acetylphenylamine moiety. Benzamide derivatives are widely studied for their roles in organic synthesis, particularly as directing groups in transition metal-catalyzed C–H functionalization reactions .

Synthesis of such compounds typically involves amide bond formation between substituted benzoyl chlorides (e.g., 3-methylbenzoyl chloride) and functionalized anilines (e.g., 2-acetylaniline) under standard coupling conditions . Characterization methods for analogous compounds include NMR, IR, GC-MS, and X-ray crystallography .

Properties

Molecular Formula |

C16H15NO2 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-(2-acetylphenyl)-3-methylbenzamide |

InChI |

InChI=1S/C16H15NO2/c1-11-6-5-7-13(10-11)16(19)17-15-9-4-3-8-14(15)12(2)18/h3-10H,1-2H3,(H,17,19) |

InChI Key |

SBDQFTUYBJXPTH-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Differences: Replaces the acetyl group with a hydroxy-dimethylethyl substituent. This N,O-bidentate directing group facilitates chelation with transition metals, forming stable five-membered metallacycles during C–H activation . Synthesis: Achieved via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, yielding 62% with acid chloride vs. 11% with carboxylic acid . Characterization: Confirmed by X-ray crystallography (CCDC data available), NMR (distinct δ 1.3 ppm for methyl groups), and elemental analysis . Applications: Effective in Pd/Ru-catalyzed C–H functionalization due to strong metal coordination .

N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide (3b)

Structural Differences: Features a 4,5-dimethoxyphenethyl chain and acetyl group, increasing steric bulk and electron density. Characterization: $ ^1 \text{H NMR} $ shows acetyl singlet (δ 2.61 ppm) and methoxy signals (δ 3.88–3.90 ppm); elemental analysis: C (69.71%), H (6.47%), N (4.28%) . Applications: Not explicitly stated, but methoxy groups may enhance solubility and modulate electronic effects in catalysis.

Positional Isomers ()

- N-(3-Acetylphenyl)-3-methylbenzamide (CAS 710330-32-8) : Acetyl at the 3-position alters electronic effects and steric interactions compared to the 2-acetyl isomer.

- N-(2-Acetylphenyl)-4-methylbenzamide (CAS 325715-13-7) : Methyl group at the 4-position on the benzoyl ring may reduce steric hindrance during metal coordination.

Thiazine Derivatives ()

- N-[2-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-methylbenzamide: Integrates a quinazolinone core, expanding applications into medicinal chemistry (e.g., kinase inhibition) .

- (Z)-N-(3-(2-Iodophenyl)-4-oxo-6-phenyl-3,4-dihydro-2H-1,3-thiazin-2-ylidene)-3-methylbenzamide : Demonstrates axial chirality, highlighting the role of benzamide moieties in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.